4-Benzyl-2-methylmorpholine
Overview
Description
4-Benzyl-2-methylmorpholine is an organic compound with the molecular formula C12H17NO . It is a derivative of morpholine, a common motif in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of morpholines, including 4-Benzyl-2-methylmorpholine, has been a subject of significant research due to their widespread availability in natural products and biologically relevant compounds . A series of 4-benzyl-4-methylmorpholinium salts have been synthesized producing morpholinium ionic liquids with inorganic (chloride, nitrate, tetrafluoroborate, hydrogen sulphate) and organic (formate, acetate, methoxyacetate, 2- (2-methoxyethoxy)acetate, hexanoate, octanoate, dodecyl sulphate, 2-ethylbutyrate, lactate, crotonate, maleate, salicylate, saccharinate) anions .
Molecular Structure Analysis
The molecular structure of 4-Benzyl-2-methylmorpholine can be analyzed using various techniques. The molecular formula is C12H17NO, and the molecular weight is 191.27 g/mol . The structure can be visualized using a structural formula editor and a 3D model viewer .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Benzyl-2-methylmorpholine can be determined using various techniques. The properties include its molecular formula, molecular weight, melting point, boiling point, density, and toxicity information .
Safety and Hazards
The safety data sheet for 4-Benzyl-2-methylmorpholine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Future research directions could involve the synthesis of novel derivatives of 4-Benzyl-2-methylmorpholine and their potential applications. For instance, a study has reported the synthesis of novel N-Methylmorpholine-Substituted Benzimidazolium Salts as potential α-Glucosidase inhibitors . Another study reported the comparative study on Electro-Optic Effects of Organic N-Benzyl-2-Methyl-4-Nitroaniline and Morpholinium 2-Chloro-4-Nitrobenzoate Doped in Nematic Liquid Crystals E7 .
properties
IUPAC Name |
4-benzyl-2-methylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11-9-13(7-8-14-11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIHKVIKLYFELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485245 | |
Record name | 4-Benzyl-2-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2-methylmorpholine | |
CAS RN |
32730-38-4 | |
Record name | 4-Benzyl-2-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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